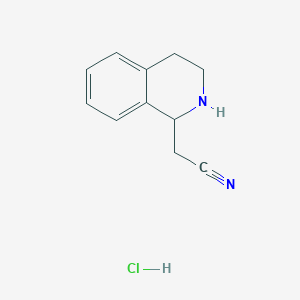

(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride” is a chemical compound with the empirical formula C11H12N2 · HCl . Its molecular weight is 208.69 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2.ClH/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11;/h1-4,11,13H,5-6,8H2;1H .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of N-substituted Tetrahydrobenz Isoquinoline Diones A new class of quinones, 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-dione hydrochlorides, has been synthesized through various strategies involving 1,4-dihydrobenz[g]isoquinoline-3(2H)-ones or ethyl (3-aminomethyl-1,4-dimethoxynaphth-2-yl)acetates, as well as an N-protected 2-(3-bromomethyl-1,4-dimethoxynaphth-2-yl)ethylamine (Jacobs et al., 2008).

Synthesis and Antifungal Activity The hydrochlorides of synthesized compounds, particularly those with a 3-spiro-cyclopentyl radical, have shown weak antimicrobial and antifungal activities, exhibiting maximum activity against Staphylococcus aureus, Escherichia coli, and Candida albicans (Surikova et al., 2015).

Synthesis and Reactivity 2-(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile was synthesized and reacted with alpha-oxohydrazonoyl halides to form derivatives. The structures of these products were established through analytical and spectroscopic data, and X-ray crystallography for specific derivatives (Awad et al., 2001).

Fluorescent Labeling Reagent for Carnitine A compound synthesized and identified can be used as a fluorescent labeling reagent for carnitine, showcasing its utility in biological and chemical studies (Nakaya et al., 2001).

Synthesis of Alkaloid Analogues Cyanomethyl-substituted tetrahydroisoquinolines were synthesized, relating to alkaloids of the isoquinoline family. This synthesis involves a multicomponent reaction demonstrating the chemical versatility of these compounds (Guranova et al., 2017).

Applications in Biological Research

Synthesis and Toxicological Evaluation Against Aphis Gossypii New series of isoquinolines were synthesized and screened for toxicological activity against nymphs and adults of Aphis gossypii, revealing their potential use as bioactive compounds in agricultural and pest management contexts (Bakhite et al., 2022).

Synthesis and Characterization of New Heterocyclic Rings Various heterocyclic rings containing the tetrahydropyrimidothienoisoquinoline moiety were synthesized, which could be useful for future pharmacological activities investigations (Zaki et al., 2017).

Synthesis and Evaluation as HIV-1 Inhibitors A series of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl) propanamides were synthesized and evaluated for their HIV-1 reverse transcriptase inhibitory activity, highlighting their potential application in medical research and drug development (Murugesan et al., 2010).

Safety and Hazards

Properties

IUPAC Name |

2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11;/h1-4,11,13H,5-6,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQVHFGAEMWCOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)CC#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388146 |

Source

|

| Record name | (1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627098-24-2 |

Source

|

| Record name | (1,2,3,4-Tetrahydro-isoquinolin-1-yl)-acetonitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1351350.png)

![1-(4-methoxyphenyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1351359.png)